

Application Notes and Protocols for AF3485 Antibody in Western Blotting

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Compound of Interest

Compound Name: AF3485

Cat. No.: B592747

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These application notes provide detailed protocols and guidelines for the use of the **AF3485** antibody for the detection of Angiopoietin-like Protein 4 (ANGPTL4) in Western Blotting applications. The information is intended for researchers, scientists, and drug development professionals.

Introduction

The **AF3485** is a goat polyclonal antibody that has been affinity-purified to specifically target human and primate Angiopoietin-like Protein 4 (ANGPTL4).^{[1][2][3]} ANGPTL4, also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein involved in the regulation of lipid and glucose metabolism, as well as angiogenesis.^[1] This antibody is a valuable tool for investigating the role of ANGPTL4 in various physiological and pathological processes.

Product Specifications

A summary of the **AF3485** antibody specifications is provided in the table below.

Feature	Specification
Product Name	Anti-Human/Primate Angiopoietin-like Protein 4 (ANGPTL4) Antibody
Catalog Number	AF3485
Host Species	Goat
Clonality	Polyclonal
Isotype	IgG
Immunogen	Mouse myeloma cell line NS0-derived recombinant human Angiopoietin-like 4 (Leu165-Ser406, Accession # Q9BY76)[1][3]
Purification	Antigen Affinity-purified
Validated Applications	Western Blot (WB), Simple Western, ELISA (Capture)[1][2]
Species Reactivity	Human, Primate[1][2]
Formulation	Lyophilized from a 0.2 µm filtered solution in PBS with Trehalose.[1][3]
Reconstitution	Reconstitute at 0.2 mg/mL in sterile PBS.[1][3]
Storage	Store lyophilized antibody at -20 to -70°C for 12 months. After reconstitution, store at 2 to 8°C for 1 month or at -20 to -70°C for 6 months in sterile conditions. Avoid repeated freeze-thaw cycles. [1][2]

Western Blot Protocol

This protocol provides a detailed procedure for using the **AF3485** antibody to detect ANGPTL4 in human or primate cell lysates or tissue homogenates.

Recommended Reagents and Buffers

- Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Sample Buffer: 2x Laemmli sample buffer (4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β -mercaptoethanol).
- Running Buffer: 1x Tris-Glycine-SDS buffer (25 mM Tris, 192 mM glycine, 0.1% SDS).
- Transfer Buffer: 1x Tris-Glycine buffer with 20% methanol (25 mM Tris, 192 mM glycine, 20% methanol).
- Blocking Buffer: 5% (w/v) non-fat dry milk or 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Primary Antibody Dilution Buffer: 5% (w/v) non-fat dry milk or 5% (w/v) BSA in TBST.
- Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Secondary Antibody: HRP-conjugated anti-goat IgG.
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Experimental Workflow



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Figure 1. Western Blot experimental workflow for ANGPTL4 detection using **AF3485** antibody.

Detailed Protocol

- Sample Preparation:

- Prepare cell lysates or tissue homogenates in ice-cold lysis buffer.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
- Mix 20-30 µg of protein with an equal volume of 2x Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes.[4]
- SDS-PAGE:
 - Load the denatured protein samples into the wells of a 4-20% polyacrylamide gel.[5]
 - Include a pre-stained molecular weight marker to monitor protein migration.
 - Run the gel in 1x running buffer at 80-120V until the dye front reaches the bottom of the gel.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet or semi-dry transfer system can be used.[5][6]
 - Ensure the membrane is activated with methanol before transfer.[4][6]
 - Perform the transfer according to the manufacturer's instructions for your transfer apparatus.
- Immunodetection:
 - Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[5]
 - Incubate the membrane with the **AF3485** primary antibody diluted in primary antibody dilution buffer. A starting dilution of 0.1 µg/mL is recommended.[3] Incubate overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

- Wash the membrane three times for 5-10 minutes each with wash buffer.[4][6]
- Incubate the membrane with an HRP-conjugated anti-goat secondary antibody, diluted according to the manufacturer's recommendations, for 1 hour at room temperature.[6]
- Wash the membrane three times for 10 minutes each with wash buffer.
- Signal Detection:
 - Prepare the ECL substrate according to the manufacturer's instructions.
 - Incubate the membrane with the ECL substrate for the recommended time.
 - Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

Quantitative Data Summary

The following table summarizes the recommended dilutions and concentrations for the **AF3485** antibody in different applications.

Application	Recommended Concentration/Dilution	Sample Type
Western Blot	0.1 µg/mL[3]	Recombinant Human ANGPTL4
Simple Western	50 µg/mL[3]	Human Diabetic Adipose Lysate
ELISA Capture	0.2-0.8 µg/mL	Matched Antibody Pair

Expected Results

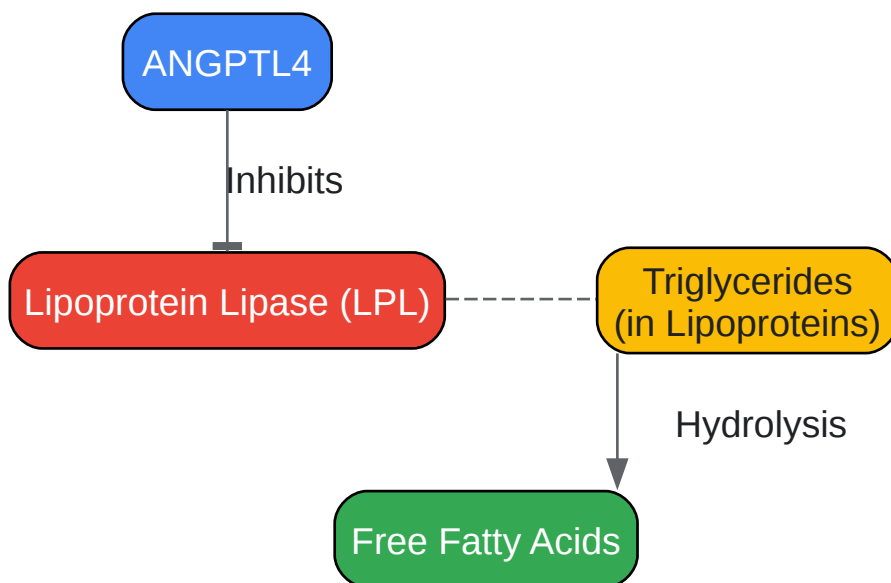
When using the **AF3485** antibody in a Western Blot of human diabetic adipose tissue lysate under reducing conditions, a specific band for ANGPTL4 is expected at approximately 59 kDa. [1][3] The predicted molecular weight of full-length human ANGPTL4 is around 45-50 kDa, but glycosylation can lead to migration at a higher apparent molecular weight.

Troubleshooting

Issue	Possible Cause	Solution
No Signal	Insufficient antibody concentration	Optimize primary and secondary antibody dilutions.
Low protein expression in sample	Use a positive control (e.g., recombinant ANGPTL4 protein) to confirm antibody activity. Increase the amount of protein loaded.	
Inefficient transfer	Confirm successful transfer by staining the membrane with Ponceau S.	
High Background	Insufficient blocking	Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high	Decrease the concentration of the primary and/or secondary antibody.	
Insufficient washing	Increase the number and duration of wash steps.	
Non-specific Bands	Antibody cross-reactivity	The AF3485 antibody shows approximately 1% cross-reactivity with the N-terminal fragment of rhANGPLT4. ^{[1][3]} Ensure sample purity.
Protein degradation	Use fresh samples and always include protease inhibitors in the lysis buffer. ^[4]	

Signaling Pathway

ANGPTL4 is involved in various signaling pathways, primarily related to lipid metabolism. One key mechanism is the inhibition of lipoprotein lipase (LPL), which is crucial for the hydrolysis of triglycerides.



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